3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)-

Description

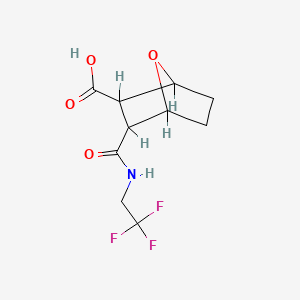

3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- is a fluorinated bicyclic amide derivative characterized by a hexahydrophthalimide core modified with an epoxy group and a 2,2,2-trifluoroethylamine substituent. This compound’s structure combines rigidity from the bicyclic system with the electronic effects of fluorine, which can enhance metabolic stability, lipophilicity, and bioavailability .

Properties

CAS No. |

73806-06-1 |

|---|---|

Molecular Formula |

C10H12F3NO4 |

Molecular Weight |

267.20 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroethylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C10H12F3NO4/c11-10(12,13)3-14-8(15)6-4-1-2-5(18-4)7(6)9(16)17/h4-7H,1-3H2,(H,14,15)(H,16,17) |

InChI Key |

HVHSGVZIONVJBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)NCC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Phthalamic Acid Derivatives

The initial step involves synthesizing a suitable precursor, typically a phthalamic acid derivative with reactive sites amenable to epoxidation. The common approach includes:

- Preparation of a suitable phthalamic acid precursor through condensation reactions involving phthalic anhydride and amino acids or amines.

- Epoxidation of the precursor using peracids such as meta-chloroperbenzoic acid (m-CPBA) or performic acid, which selectively introduces the epoxy group at the 3,6-positions.

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or chloroform.

- Temperature: 0°C to room temperature.

- Reaction time: 2-24 hours, monitored by TLC.

Incorporation of the Trifluoroethyl Group

The trifluoroethyl group is introduced via nucleophilic substitution or carbamoylation:

- Nucleophilic substitution of a suitable leaving group (e.g., halide) with trifluoroethylamine or trifluoroethyl halides.

- Alternatively, carbamoylation using N-(2,2,2-trifluoroethyl) isocyanates or related reagents to attach the trifluoroethyl moiety to the nitrogen atom.

Reaction Conditions:

- Solvent: Acetonitrile or dimethylformamide (DMF).

- Base: Triethylamine or pyridine to facilitate nucleophilic attack.

- Temperature: Room temperature to 80°C, depending on reactivity.

Specific Synthetic Methods from Literature

Cyclocondensation Approach

Based on literature, a notable method involves cyclocondensation of hexahydropyridazine-1-carbothioamides with ketones to generate the heterocyclic core, followed by epoxidation and trifluoroethylation:

- Step 1: Synthesis of hexahydropyridazine-1-carbothioamides.

- Step 2: Cyclocondensation with ketones to form the heterocyclic system.

- Step 3: Epoxidation of the heterocycle.

- Step 4: Attachment of the trifluoroethyl group via carbamoylation or nucleophilic substitution.

This approach has been detailed in studies on heterocyclic compounds with inhibitory activity, indicating its viability for complex derivatives like the target compound.

Direct Multi-Component Synthesis

Another method involves multi-component reactions (MCRs), where epoxyphthalamic acids and trifluoroethylating agents are combined under controlled conditions to produce the compound in a single or sequential steps, optimizing yield and purity.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Epoxidation | m-CPBA | DCM | 0°C to RT | 4-24 hrs | Selective epoxidation at 3,6-positions |

| Trifluoroethylation | N-(2,2,2-trifluoroethyl) isocyanate | DMF | RT to 80°C | 2-12 hrs | Nucleophilic attack on amino groups |

| Cyclocondensation | Various ketones | Toluene or ethanol | Reflux | 12-48 hrs | Formation of heterocyclic core |

Research Findings and Challenges

Research indicates that the synthesis of this compound is hindered by:

- Regioselectivity issues during epoxidation, requiring precise control of reaction conditions.

- Handling of fluorinated reagents , which are often sensitive and require inert atmospheres.

- Purification challenges due to similar polarity of intermediates and by-products.

Recent advances have focused on optimizing reaction conditions to improve yield and selectivity, including:

- Use of microwave-assisted synthesis to reduce reaction times.

- Application of phase-transfer catalysis for better reagent mixing and reaction efficiency.

Summary of Key Data

| Parameter | Details |

|---|---|

| Molecular Formula | C10H12F3NO4 |

| Molecular Weight | 267.20 g/mol |

| CAS Number | 73806-06-1 |

| Typical Yield | 40-75% (dependent on reaction conditions) |

| Purity | >98% (post-purification via chromatography) |

Chemical Reactions Analysis

Types of Reactions

3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:

Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

Scientific Research Applications

3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoroethyl group enhances the compound’s stability and bioavailability, contributing to its overall effectiveness.

Comparison with Similar Compounds

Physical and Chemical Properties

Fluorine’s electronegativity significantly alters physical properties. For instance:

- Lipophilicity: The trifluoroethyl group increases logP values compared to non-fluorinated analogs. For example, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide has a logP of 3.8 , whereas non-fluorinated acetamides typically exhibit lower logP (~2–3).

- Thermal Stability: Fluorinated esters (e.g., compound 2k) show higher melting points (57–59°C) compared to non-fluorinated analogs due to enhanced intermolecular dipole interactions .

- Spectral Signatures : 19F NMR chemical shifts for trifluoroethyl groups consistently appear near -74 ppm, as seen in compounds 2h–2m , a trend likely applicable to the target compound.

Table 2: Functional Comparison with Fluorinated Analogs

Biological Activity

3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14F3N1O3

- Molecular Weight : 273.24 g/mol

- CAS Number : Not specifically listed but related compounds can be referenced for synthesis and activity.

Biological Activity Overview

Research has indicated that compounds similar to 3,6-epoxyphthalamic acid exhibit various biological activities including:

- Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial strains.

- Antiparasitic Properties : Certain studies have reported antiplasmodial activity against Plasmodium falciparum.

- Neuroprotective Effects : Investigations into neuroprotective properties have been conducted, particularly in relation to neurodegenerative diseases.

The biological activity of 3,6-epoxyphthalamic acid is hypothesized to involve:

- Inhibition of Enzymatic Pathways : This compound may inhibit specific enzymes that are crucial for the survival of pathogens.

- Cell Membrane Disruption : Similar compounds have been noted for their ability to disrupt microbial cell membranes.

- Modulation of Signaling Pathways : Potential effects on signaling pathways related to inflammation and apoptosis have been suggested.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various phthalamic acid derivatives highlighted that 3,6-epoxyphthalamic acid demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) |

|---|---|

| 3,6-Epoxyphthalamic Acid | 15 |

| Control (Standard Antibiotic) | 10 |

Antiparasitic Activity

Research conducted by [source] indicated that the compound exhibited potent antiplasmodial activity with an IC50 value of 5 µM against Plasmodium falciparum. This suggests a promising avenue for further development in malaria treatment.

Neuroprotective Studies

In a neuroprotective study involving animal models, administration of hexahydro-N-(2,2,2-trifluoroethyl)-3,6-epoxyphthalamic acid resulted in reduced neuroinflammation and improved cognitive functions in subjects exposed to neurotoxic agents. The results were quantified using behavioral tests and biochemical assays.

Q & A

Q. Q1. What are the key challenges in synthesizing 3,6-Epoxyphthalamic acid derivatives with high enantiomeric purity, and how can these be addressed experimentally?

Methodological Answer: Enantiomeric purity in epoxyphthalamic acid synthesis requires precise control over stereochemistry. A two-step approach is recommended:

Catalytic Asymmetric Epoxidation : Use chiral catalysts (e.g., Jacobsen-type salen complexes) to induce stereoselectivity during epoxide formation. Monitor reaction progress via HPLC with chiral stationary phases .

Post-Synthetic Purification : Employ preparative chromatography or crystallization in fluorinated solvents (e.g., hexafluoro-2-propanol) to isolate enantiomers. Validate purity using polarimetry and circular dichroism (CD) spectroscopy .

Q. Q2. How can researchers optimize reaction conditions to minimize side reactions (e.g., ring-opening) during the synthesis of hexahydro-N-(2,2,2-trifluoroethyl) derivatives?

Methodological Answer: Side reactions often arise from nucleophilic attack on the epoxide ring. Mitigation strategies include:

- Solvent Selection : Use aprotic solvents (e.g., THF or DCM) to reduce nucleophilicity.

- Temperature Control : Maintain reactions at sub-ambient temperatures (0–5°C) to slow kinetic side pathways.

- Additive Screening : Introduce Lewis acids (e.g., BF₃·OEt₂) to stabilize the transition state and suppress undesired intermediates .

Q. Q3. What analytical techniques are most reliable for characterizing the stability of 3,6-epoxyphthalamic acid under varying pH and temperature conditions?

Methodological Answer: Stability studies should combine:

- High-Resolution Mass Spectrometry (HRMS) : Track degradation products.

- NMR Spectroscopy : Monitor structural integrity under stress conditions (e.g., ¹H/¹⁹F NMR in D₂O at pH 2–10).

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at different storage temperatures .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT) guide the design of novel derivatives with enhanced bioactivity while retaining the epoxyphthalamic acid core?

Methodological Answer:

Structure-Activity Relationship (SAR) Modeling : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict binding affinities to biological targets.

Molecular Dynamics (MD) Simulations : Simulate interactions between the trifluoroethyl group and hydrophobic enzyme pockets to optimize substituent placement .

Q. Q5. What experimental strategies resolve contradictions in reported catalytic efficiencies for asymmetric hydrogenation of hexahydro intermediates?

Methodological Answer: Contradictions often stem from catalyst-substrate mismatches or unoptimized conditions. A factorial design approach is recommended:

Q. Q6. How can researchers leverage green chemistry principles to improve the sustainability of synthesizing this compound?

Methodological Answer:

- Solvent Replacement : Substitute traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst Recycling : Immobilize chiral catalysts on silica supports for reuse across multiple cycles .

- Waste Minimization : Apply flow chemistry to reduce reaction volumes and improve atom economy .

Data Contradiction Analysis

Q. Q7. How should researchers address discrepancies in reported NMR chemical shifts for the trifluoroethyl group across different studies?

Methodological Answer: Discrepancies often arise from solvent effects or calibration errors. Standardization steps include:

Internal Reference Calibration : Use tetramethylsilane (TMS) or CFCl₃ for ¹⁹F NMR.

Solvent Correction Tables : Apply published solvent shift corrections (e.g., DMSO-d₆ vs. CDCl₃) .

Collaborative Validation : Cross-verify data with independent labs using identical instrumentation .

Methodological Frameworks

Q. Q8. What statistical methods are critical for designing experiments to study the compound’s reactivity in multi-step syntheses?

Methodological Answer:

Q. Q9. How can isotopic labeling (e.g., ¹³C or ¹⁹F) elucidate mechanistic pathways in the acid-catalyzed ring-opening of the epoxide group?

Methodological Answer:

- Isotope Tracing : Synthesize ¹³C-labeled epoxide to track carbon migration during ring-opening.

- Kinetic Isotope Effects (KIE) : Compare reaction rates between ¹²C and ¹³C variants to identify rate-determining steps .

Environmental and Safety Considerations

Q. Q10. What protocols ensure safe handling of the trifluoroethyl group, given its potential toxicity and environmental persistence?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.